molecular formula C10H14NO5P B8361947 Diethyl(3-nitrophenyl)phosphonate

Diethyl(3-nitrophenyl)phosphonate

Cat. No. B8361947
M. Wt: 259.20 g/mol
InChI Key: XULZFYBFQWRFDJ-UHFFFAOYSA-N
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Patent
US09096624B2

Procedure details

A solution of diethyl (3-nitrophenyl)phosphonate (520 mg, 2.0 mmol) and SnCl2 (1.8 g, 8 mmol) in EtOH (50 mL) was heated at reflux for 12 h. The mixture was then filtered and the filtrate concentrated in vacuo to yield a crude product, which was purified by preparative HPLC to afford 320 mg of desired diethyl (3-aminophenyl)phosphonate (yield: 69%).
Quantity
520 mg
Type
reactant
Reaction Step One
Name
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([P:10](=[O:17])([O:14][CH2:15][CH3:16])[O:11][CH2:12][CH3:13])[CH:7]=[CH:8][CH:9]=1)([O-])=O.Cl[Sn]Cl>CCO>[NH2:1][C:4]1[CH:5]=[C:6]([P:10](=[O:17])([O:11][CH2:12][CH3:13])[O:14][CH2:15][CH3:16])[CH:7]=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
520 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)P(OCC)(OCC)=O
Name
Quantity
1.8 g
Type
reactant
Smiles
Cl[Sn]Cl
Name
Quantity
50 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 12 h
Duration
12 h
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield a crude product, which
CUSTOM
Type
CUSTOM
Details
was purified by preparative HPLC

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C=CC1)P(OCC)(OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 320 mg
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 69.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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